BenchChemオンラインストアへようこそ!

7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile

Chiral drug discovery Enantioselective synthesis Cytochrome P450 ligand design

Prioritize this exact 2-methyl-7-methoxy-3-carbonitrile congener (CAS 59528-34-6) over achiral des-methyl or 2-oxo analogs. The 2-methyl group introduces a stereogenic center essential for enantiospecific target engagement and eudismic ratio mapping in KATP channel and steroidogenic CYP450 programs. Its 3-carbonitrile group serves as a synthetic linchpin for rapid library diversification via tetrazole cycloaddition or Pinner reactions, enabling SAR exploration in 2–3 steps rather than 4–6. With zero HBDs and superior passive permeability over 7-hydroxy variants, this fragment-grade compound is optimized for intracellular target engagement assays.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 59528-34-6
Cat. No. B13796971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile
CAS59528-34-6
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1C(=CC2=C(O1)C=C(C=C2)OC)C#N
InChIInChI=1S/C12H11NO2/c1-8-10(7-13)5-9-3-4-11(14-2)6-12(9)15-8/h3-6,8H,1-2H3
InChIKeyYXIHLMRVNFJZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile (CAS 59528-34-6): Core Chemical Identity and Procurement Starting Point


7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile (CAS 59528-34-6) is a synthetic small-molecule benzopyran (chromene) derivative bearing a 7-methoxy substituent, a 2-methyl group, and a 3-carbonitrile functionality [1]. With a molecular weight of 201.22 g/mol, a computed XLogP3-AA of 2.1, zero hydrogen-bond donors, and only one rotatable bond, the compound exhibits the low molecular weight, moderate lipophilicity, and conformational rigidity characteristic of fragment- or lead-like screening compounds . These computed descriptors position it as a potential entry point for medicinal chemistry programs targeting enzymes or receptors with confined, lipophilic binding pockets, particularly within the steroidogenic cytochrome P450 or potassium-channel modulator space where benzopyran scaffolds are established pharmacophores [2].

Why a Generic 2H-1-Benzopyran-3-carbonitrile Cannot Substitute for the 2-Methyl-7-methoxy Congener


Superficially similar benzopyran-3-carbonitriles, including 7-methoxy-2H-chromene-3-carbonitrile (CAS 57543-70-1, lacking the 2-methyl substituent) and 3-cyano-7-methoxycoumarin (CAS 13229-92-0, bearing a 2-oxo group), differ in their oxidation state, substitution pattern, and conformational profile . The 2-methyl group in the target compound introduces a stereogenic center, generating a chiral compound that enables enantiospecific interactions with biological targets—a feature absent in the achiral 2H-chromene analog [1]. The shift from 2-oxo (in coumarin analogs) to 2-methyl-2H changes the electronic distribution of the benzopyran core, alters the hydrogen-bond-acceptor capacity at position 1, and is expected to produce divergent CYP450 inhibition profiles and pharmacokinetic properties [2]. Consequently, direct interchange with des-methyl, 2-oxo, or 4-substituted analogs in a structure–activity relationship program will confound potency and selectivity readouts, making the procurement of the exact 2-methyl-7-methoxy-3-carbonitrile congener mandatory for reproducible SAR mapping.

Quantitative Differentiators: Physicochemical and Structural Evidence for 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile


Chiral 2-Methyl Substituent Confers Enantiomeric Specificity Absent in Achiral 2H-Chromene Analogs

7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile contains a stereogenic center at the 2-position, as confirmed by the InChI string deposited in PubChem (InChI=1S/C12H11NO2/c1-8-10(7-13)5-9-3-4-11(14-2)6-12(9)15-8/h3-6,8H,1-2H3) [1]. This distinguishes it from the achiral des-methyl analog 7-methoxy-2H-chromene-3-carbonitrile (CAS 57543-70-1), which lacks the branched sp³ carbon at C2 . In benzopyran-based KATP-channel openers and CYP11B2 ligands, the presence of a chiral 2-methyl group has been shown to produce enantiomer-dependent differences in potency exceeding one log unit [2]. Procurement of racemic or single-enantiomer batches therefore carries distinct implications for target engagement and selectivity that do not apply to the achiral 2H-chromene baseline.

Chiral drug discovery Enantioselective synthesis Cytochrome P450 ligand design

3-Carbonitrile Substituent Enables Late-Stage Synthetic Diversification Relative to 3-Unsubstituted Benzopyrans

The 3-carbonitrile group serves as a versatile handle for further synthetic elaboration. This compound can undergo heterocycle formation (tetrazole via cycloaddition, thiadiazole, oxadiazole), hydrolysis to the corresponding 3-carboxamide or 3-carboxylic acid, or reduction to the aminomethyl analog [1]. By contrast, 7-methoxy-2-methyl-2H-chromene (lacking the 3-nitrile) requires de novo C–C bond formation to introduce an equivalent functionalization point . In published SAR campaigns on 4H-chromene-3-carbonitriles as tyrosinase inhibitors, the 3-nitrile group participates in key hydrogen-bond interactions within the enzyme active site that are lost in the des-nitrile analogs (IC₅₀ shift from low-micromolar to >100 µM when the nitrile is replaced by H) [2].

Click chemistry Fragment-based drug discovery Benzopyran functionalization

Reduced Rotatable Bond Count and Lower XLogP3-AA Relative to 4-Aryl-4H-Chromene-3-carbonitrile Congeners

7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile possesses a single rotatable bond (the 7-OMe group) and a computed XLogP3-AA of 2.1 [1]. This contrasts with representative 4-aryl-4H-chromene-3-carbonitrile analogs (e.g., 2-amino-4-(4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile), which carry 3–4 rotatable bonds and XLogP values exceeding 3.5 . Ligand-efficiency metrics systematically favor compounds with lower molecular weight and lower logP; the target compound's rotatable-bond count of 1 places it in the optimal range for fragment-based screening (typically ≤3 rotatable bonds) as defined by the 'Rule of Three' [2].

Ligand efficiency Fragment screening libraries ADME-property guided procurement

Absence of a 2-Oxo Group Distinguishes It from Coumarin-Based 3-Carbonitriles and Alters CYP450 Substrate Recognition

The target compound is a 2H-1-benzopyran with a methyl substituent at position 2, distinguishing it from 3-cyano-7-methoxycoumarin (CAS 13229-92-0), which contains a 2-oxo group [1]. In CYP2A6 enzymatic assays, coumarin undergoes 7-hydroxylation with high efficiency (Km ~0.5–2 µM), a reaction exploited in fluorogenic probe design [2]. Benzopyran derivatives lacking the 2-oxo group show markedly different CYP450 metabolic profiles; for instance, the 2,2-dimethylbenzopyran scaffold of cromakalim is metabolized primarily via 3-hydroxylation rather than 7-O-dealkylation [3]. The 2-methyl-2H oxidation state of the target compound is therefore expected to exhibit metabolic stability distinct from its coumarin counterpart, a critical consideration when selecting a benzopyran core for cellular or in vivo studies.

Coumarin 7-hydroxylase CYP2A6 substrate specificity Fluorogenic probe design

Zero Hydrogen-Bond Donor Count Enables Passive Membrane Permeability Superior to 7-Hydroxy Benzopyran Analogs

7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile has zero hydrogen-bond donors (HBD = 0) and three hydrogen-bond acceptors (HBA = 3), as computed by PubChem [1]. Replacing the 7-methoxy group with a 7-hydroxy substituent (as in 7-hydroxy-2-methyl-2H-1-benzopyran-3-carbonitrile) introduces one HBD and an additional HBA, altering the HBD/HBA ratio from 0:3 to 1:4 . In systematic permeability studies of chromene libraries, the presence of even a single phenolic –OH donor reduces PAMPA permeability by approximately 0.5–1.0 log units and increases efflux ratio (Caco-2 BA/AB) by 2- to 5-fold, consistent with impaired passive diffusion and enhanced P-gp recognition [2].

Blood-brain barrier penetration Passive permeability Oral bioavailability prediction

Optimal Application Scenarios for 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile Procurement


Fragment-Based Screening Libraries Targeting CYP11B2/B1 or KATP Channels

The compound's low molecular weight (201 Da), moderate lipophilicity (XLogP3-AA 2.1), zero HBD count, and single rotatable bond satisfy the 'Rule of Three' for fragment libraries [1]. The benzopyran core is a privileged scaffold for ATP-sensitive potassium (KATP) channel modulation and for inhibition of steroidogenic cytochrome P450 enzymes (CYP11B1, CYP11B2) [2]. Medicinal chemistry groups building fragment sets for SPR, thermal shift, or crystallographic screens against these targets should prioritize this congener over 4-aryl-chromene fragments (higher MW and rotatable-bond count) or coumarin-based fragments (susceptible to CYP2A6 metabolism).

Chiral Building Block for Enantioselective Synthesis of Benzopyran-Derived Leads

The stereogenic 2-methyl center makes this compound suitable as a chiral building block for the synthesis of enantioenriched benzopyran analogs [1]. Unlike achiral 2H-chromene analogs (CAS 57543-70-1), resolution or asymmetric synthesis of the target compound yields single enantiomers whose differential pharmacology can be tracked [2]. Procurement of enantiopure batches enables the construction of eudismic ratio comparisons directly analogous to the well-characterized 2-alkylbenzopyran KATP openers, where the (3S,4R)-enantiomer can be >80-fold more potent than its antipode [3].

Late-Stage Diversification Precursor for Chromene-Focused Chemical Libraries

The 3-carbonitrile group constitutes a synthetic linchpin that enables rapid generation of focused compound libraries via tetrazole cycloaddition, Pinner reaction (amidoxime), or reduction to the aminomethyl analog [1]. Research groups operating within tight timelines can use this compound to produce 10–20 analogs in two synthetic steps, a strategy documented for 4H-chromene-3-carbonitriles (6a-o series) wherein nitrile-derived diversification yielded tyrosinase inhibitors with IC₅₀ values spanning 0.8 to >100 µM [2]. Procurement of the nitrile-functionalized building block thus directly enables SAR exploration that would require 4–6 additional synthetic steps starting from the parent 3-unsubstituted chromene.

Cellular Assays Requiring Passive Permeability and Metabolic Stability: 7-Methoxy over 7-Hydroxy or Coumarin Analogs

For intracellular target engagement assays, the 7-methoxy substitution (HBD = 0) is expected to confer superior passive membrane permeability compared to 7-hydroxy benzopyran congeners (HBD = 1), consistent with Veber's guidelines [1]. Furthermore, the 2-methyl-2H oxidation state redirects metabolic liability away from the 7-O-demethylation pathway that dominates coumarin-based probe metabolism (CYP2A6 Km ~0.5–2 µM), reducing assay interference caused by rapid probe degradation [2]. This compound is therefore the preferred benzopyran scaffold choice when designing cell-permeable probes for targets residing in the cytoplasm, mitochondria, or nucleus.

Quote Request

Request a Quote for 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.